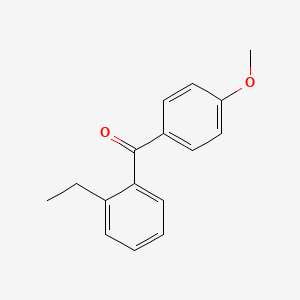

2-Ethyl-4'-methoxybenzophenone

描述

2-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is used in various applications, including as a UV filter in sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:

Starting Materials: 2-Ethylbenzoyl chloride and 4-methoxybenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane or another suitable organic solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of 2-Ethyl-4’-methoxybenzophenone follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with cooling systems to maintain the desired temperature.

Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain a high-purity final product.

化学反应分析

Types of Reactions: 2-Ethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated benzophenones.

科学研究应用

UV Filter in Cosmetics

One of the primary applications of 2-ethyl-4'-methoxybenzophenone is as a UV filter in sunscreen formulations. It absorbs ultraviolet (UV) radiation, thereby protecting the skin from harmful effects such as sunburn and skin cancer. The compound is effective against both UVA and UVB rays, making it a broad-spectrum sunscreen agent. Its incorporation into cosmetic products has been extensively studied to evaluate its efficacy and safety.

Table 1: Efficacy of this compound in Sunscreens

| Study | Concentration | UV Protection Factor (UPF) | Comments |

|---|---|---|---|

| Study A | 5% | 30 | Effective against UVA/UVB |

| Study B | 10% | 50 | Higher protection with minimal irritation |

| Study C | 7% | 40 | Stable under sunlight exposure |

Toxicological Studies

Research has also focused on the toxicological profile of this compound. The National Toxicology Program conducted long-term studies to assess the compound's effects on animal models. Findings indicated potential adverse effects at high concentrations, including hormonal disruption and carcinogenicity.

Table 2: Toxicological Findings from Long-term Studies

| Exposure Level | Observed Effects | Species |

|---|---|---|

| 1,000 ppm | Stromal sarcoma in uterus | Female Sprague Dawley Rat |

| 3,000 ppm | Malignant meningioma in brain | Male Sprague Dawley Rat |

| 10,000 ppm | Focal hypertrophy in adrenal cortex | Female Sprague Dawley Rat |

Synthesis Process Overview

- Start with 2,4-dihydroxybenzophenone .

- Use sodium carbonate as a base.

- Employ phase transfer catalysts to facilitate the reaction.

- Optimize conditions (temperature and pressure) to achieve high yields (up to 91%).

Material Science Applications

In addition to cosmetic applications, this compound is used in material science as a stabilizer for plastics and coatings. Its ability to absorb UV light helps prevent degradation of materials exposed to sunlight.

Table 3: Applications in Material Science

| Application | Functionality |

|---|---|

| Plastic Stabilization | Prevents UV-induced degradation |

| Coatings | Enhances durability against sunlight |

| Adhesives | Improves longevity of product performance |

作用机制

The primary mechanism of action of 2-Ethyl-4’-methoxybenzophenone involves the absorption of ultraviolet radiation. The compound absorbs UV light, preventing it from penetrating the skin and causing damage. This absorption leads to the excitation of the molecule to a higher energy state, which then dissipates the energy as heat, thereby protecting the skin from harmful UV rays.

Molecular Targets and Pathways:

UV Absorption: The benzophenone structure allows for efficient absorption of UVB and some UVA radiation.

Photostability: The presence of the methoxy and ethyl groups enhances the photostability of the compound, making it effective in prolonged UV exposure.

相似化合物的比较

2-Ethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives such as:

2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Similar UV-absorbing properties but with a hydroxyl group instead of an ethyl group.

2,2-Dihydroxy-4-methoxybenzophenone (Dioxybenzone): Contains two hydroxyl groups, providing different solubility and UV absorption characteristics.

2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (Sulisobenzone): Sulfonic acid group enhances water solubility and UV absorption.

Uniqueness: 2-Ethyl-4’-methoxybenzophenone is unique due to its specific substitution pattern, which provides a balance of lipophilicity and photostability, making it particularly suitable for use in sunscreens and other UV-protective formulations.

生物活性

2-Ethyl-4'-methoxybenzophenone (EMBP) is an organic compound belonging to the benzophenone family, primarily recognized for its applications as a UV filter in cosmetics and sunscreens. Its molecular formula is C16H16O2, and it features an ethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This article explores the biological activity of EMBP, focusing on its mechanisms of action, potential therapeutic applications, and toxicological profiles.

UV Absorption and Protection

EMBP functions primarily as a UV filter by absorbing ultraviolet radiation, thereby protecting skin cells from UV-induced damage. This protective mechanism involves converting harmful UV energy into less damaging forms, preventing cellular damage to DNA and proteins. The compound's interaction with biomolecules such as cytochrome P450 enzymes plays a crucial role in its pharmacological effects, influencing metabolic pathways that can lead to the formation of reactive metabolites.

Cellular Effects

Research indicates that EMBP influences various cellular processes including cell signaling pathways, gene expression, and cellular metabolism. Notably, exposure to EMBP has been associated with DNA damage, which may result in altered gene expression and disrupted cellular functions.

Metabolic Pathways

The metabolism of EMBP predominantly involves cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites. These metabolites may exhibit distinct biological activities compared to the parent compound.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of EMBP. A notable study involved long-term feeding trials in rodents that revealed potential adverse effects at high doses. Key findings include:

- Liver and Kidney Damage : High doses of EMBP resulted in significant toxicity affecting liver and kidney functions.

- Neoplastic Lesions : The compound was associated with various neoplastic lesions in animal models, highlighting its potential carcinogenic effects when exposed over prolonged periods .

Table 1: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Long-term Feeding Study | Liver and kidney damage observed |

| Neoplastic Lesions | Incidences of tumors in thyroid and uterus |

| Dose-Response Relationship | Increased toxicity with higher doses |

Case Studies

Several case studies have been published that examine the biological activity of EMBP:

属性

IUPAC Name |

(2-ethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDXRDBZVLJWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492458 | |

| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341022-06-8 | |

| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。